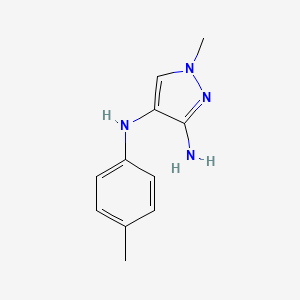

1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine

Description

Properties

Molecular Formula |

C11H14N4 |

|---|---|

Molecular Weight |

202.26 g/mol |

IUPAC Name |

1-methyl-4-N-(4-methylphenyl)pyrazole-3,4-diamine |

InChI |

InChI=1S/C11H14N4/c1-8-3-5-9(6-4-8)13-10-7-15(2)14-11(10)12/h3-7,13H,1-2H3,(H2,12,14) |

InChI Key |

RTCZGPGQNDIRPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CN(N=C2N)C |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Primary Amines and Diketones Using Electrophilic Amination

A recent and efficient method involves the direct preparation of N-substituted pyrazoles from primary aromatic amines and 1,3-diketones using bench-stable electrophilic amination reagents. This approach avoids the need for hydrazine intermediates and metal catalysts, offering mild reaction conditions and short reaction times.

-

- Primary aromatic amine: 4-methylphenylamine (p-toluidine) for the 4-methylphenyl substituent.

- 1,3-diketone: A diketone substrate that forms the pyrazole ring upon cyclization.

- Electrophilic amination reagent: O-(4-nitrobenzoyl)hydroxylamine or similar, commercially available.

-

- Solvent: Dimethylformamide (DMF), 0.2 M concentration.

- Temperature: Initial mixing at 0 °C followed by heating to approximately 85 °C.

- Stoichiometry: Amine as the limiting reagent (1.0 equiv), diketone slightly in excess (1.1 equiv), amination reagent 1.5 equiv.

- Reaction time: Short, typically a few hours.

-

- Nucleophilic attack of the primary amine on the electrophilic amination reagent generates a hydrazine intermediate.

- The hydrazine intermediate reacts with the diketone to form a hydrazone.

- Cyclization via Knorr condensation yields the N-substituted pyrazole.

-

- Aromatic amines with electron-donating groups such as 4-methylphenylamine generally give higher yields (47–70%) compared to aliphatic amines.

- The reaction tolerates various substituents including esters, methoxy, halogens, and unprotected N–H groups.

- Sterically hindered or electron-deficient diketones may reduce yields.

Optimization Data for Preparation

| Entry | Amination Reagent (Equiv) | Additive (1.0 equiv) | Temp (°C) | Yield (%) (Isolated) |

|---|---|---|---|---|

| 1 | R1 (1.5) | None | 0–85 | 44 |

| 8 | R1 (1.5) | H2O | 0–85 | 51 |

| 9 | R1 (1.5) | Acetic acid (AcOH) | 0–85 | 51 |

| 10 | R1 (1.5) | Sodium acetate (AcONa) | 0–85 | 53 |

| 11 | R1 (1.5) | Potassium carbonate (K2CO3) | 0–85 | 56 |

| 12 | R1 (1.5) | DIPEA | 0–85 | 46 |

| 14 | R3 (1.5) | None | 0–85 | 41 |

| 17 | R6 (1.5, wet) | None | 0–85 | 53 |

- R1 corresponds to O-(4-nitrobenzoyl)hydroxylamine, the preferred electrophilic amination reagent.

- Additives such as water, acetic acid, and weak bases slightly improve yields.

- DIPEA (a strong base) decreases yield, likely due to side reactions consuming the amination reagent.

Reaction Scale and Applicability

- The method has been successfully scaled up to 3.0 and 5.0 mmol without significant loss in yield.

- The procedure is practical for synthesizing various N-substituted pyrazoles, including this compound, by simply changing the primary amine starting material.

Summary Table: Preparation Method Features

| Feature | Description |

|---|---|

| Starting Materials | Primary aromatic amine (4-methylphenylamine), diketone |

| Amination Reagent | O-(4-nitrobenzoyl)hydroxylamine (R1) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 0 °C initial mixing, then heating to ~85 °C |

| Reaction Time | Short (hours) |

| Yield Range | 44–70% (isolated yield depending on substrates) |

| Functional Group Tolerance | Esters, methoxy, halogens, unprotected N–H (indole), O–H |

| Limitations | Phenols (unprotected), sterically hindered diketones |

| Scalability | Demonstrated at 3–5 mmol scale |

| Advantages | Metal-free, hydrazine-free, mild conditions, commercially available reagents |

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: The compound is utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Methyl-N⁴-(4-methylphenyl)-1H-pyrazole-3,4-diamine with analogous pyrazole-based diamines and derivatives, focusing on structural features, synthesis routes, and physicochemical properties.

Key Observations:

Structural Variations :

- The target compound lacks the pyrimidine ring present in analogs from and , which may reduce its planarity and alter binding interactions in biological systems.

- Substitution with electron-withdrawing groups (e.g., bromo in ) increases melting points compared to methyl or methoxy groups, suggesting stronger crystal lattice interactions.

Synthetic Routes :

- Pyrazole-3,4-diamines are typically synthesized via cyclocondensation reactions or microwave-assisted methods (e.g., and ). The presence of a 4-methylphenyl group may require regioselective coupling steps, as seen in the synthesis of compound (III) in .

Research Findings and Methodological Insights

- Structural Characterization : SHELX software () has been critical in resolving crystal structures of related pyrazole derivatives, highlighting the importance of X-ray crystallography in confirming substituent orientations and hydrogen-bonding networks.

- Spectroscopic Analysis : ¹H NMR data (e.g., δ 2.25–2.26 ppm for methyl groups in ) provides reliable confirmation of substituent identity in analogs, a method applicable to the target compound.

- Thermal Stability : Higher melting points in halogen-substituted analogs (e.g., 300–302°C in ) correlate with increased molecular rigidity and intermolecular forces.

Biological Activity

1-Methyl-N4-(4-methylphenyl)-1H-pyrazole-3,4-diamine, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which facilitates interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of 4-methylphenyl hydrazine with appropriate carbonyl compounds, followed by cyclization to form the pyrazole ring. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a series of pyrazole-based compounds were evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 and HCT-116. The results showed that certain derivatives had IC50 values ranging from 45 to 97 nM against MCF-7 cells, indicating potent anticancer activity .

Antimicrobial Properties

This compound has also been tested for its antimicrobial efficacy. In vitro studies demonstrated that this compound exhibited moderate to excellent inhibition against various phytopathogenic fungi. For example, derivatives showed significant antifungal activity comparable to standard antifungal agents .

Inhibitory Effects on Enzymes

The compound has been reported to inhibit key enzymes involved in disease processes. Notably, its derivatives have shown inhibitory activity against xanthine oxidase (XO), an enzyme implicated in gout and oxidative stress. Compounds derived from this pyrazole exhibited IC50 values around 72.4 μM, suggesting potential therapeutic applications in managing hyperuricemia .

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the pyrazole ring significantly influence biological activity. For instance, compounds with electron-withdrawing groups at specific positions demonstrated enhanced inhibitory effects on target enzymes . The presence of a 4-methylphenyl group at the N-1 position was associated with increased potency against neuraminidase (NA), with some derivatives achieving over 56% inhibition at 10 μM concentrations .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives highlighted the anticancer potential of this compound. The compound was tested against multiple cancer cell lines, showing selective cytotoxicity and inducing apoptosis through mitochondrial pathways. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of this compound against several pathogenic fungi. The results indicated that modifications to the pyrazole structure could enhance antifungal activity significantly. One derivative outperformed traditional antifungal agents like boscalid in inhibiting mycelial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.